Goniodiol

Übersicht

Beschreibung

Goniodiol is a bioactive styryl lactone compound isolated from various species of the Goniothalamus genus, which belongs to the Annonaceae family. This compound has garnered significant interest due to its potent cytotoxic activity against various cancer cell lines, particularly human lung carcinoma cells . This compound is characterized by its unique structural features, including two hydroxyl groups at positions 7 and 8.

Wirkmechanismus

Mode of Action

Goniodiol exhibits cytotoxic activity against cancer cells. It disrupts cell division by interfering with microtubule dynamics, leading to mitotic arrest and apoptosis. Specifically, it affects tubulin polymerization, which is crucial for spindle formation during cell division .

Biochemical Pathways

The compound’s impact extends to downstream pathways related to cell cycle regulation and apoptosis. By disrupting microtubules, this compound triggers a cascade of events that ultimately inhibit cancer cell proliferation .

Result of Action

At the molecular level, this compound induces cell death by disrupting the mitotic spindle and preventing proper chromosome segregation. This disruption triggers apoptosis, leading to the elimination of cancer cells .

Action Environment

Environmental factors, such as pH, temperature, and oxygen levels, can influence this compound’s stability and efficacy. These factors may impact its bioactivity and overall effectiveness as a potential therapeutic agent.

Biochemische Analyse

Cellular Effects

Goniodiol has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The total synthesis of Goniodiol has been achieved through several methods. One notable approach involves the use of an anomeric oxygen-to-carbon rearrangement of a silyl enol ether. This method starts from commercially available (S)-glycidol, which undergoes a series of reactions including protection, alkylation, and reductive ozonolysis to yield the desired product . Another method involves the stereoselective conversion of yeast-reduction products to construct the C-7 and C-8 stereochemistry .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes developed in academic research provide a foundation for potential large-scale production. These methods emphasize high yield and enantioselectivity, which are crucial for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions: Goniodiol undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by the presence of hydroxyl groups and the lactone ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate and chromium trioxide can be used to oxidize this compound, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce this compound, yielding alcohol derivatives.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and nucleophiles under basic conditions.

Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can be further utilized in synthetic chemistry and biological studies .

Wissenschaftliche Forschungsanwendungen

Chemical Profile of Goniodiol

This compound, a styryl-lactone, has garnered attention due to its unique chemical structure and potential therapeutic properties. Its molecular formula is , and it is structurally related to other bioactive compounds derived from the Goniothalamus genus.

Anticancer Properties

This compound has demonstrated significant anticancer properties across various studies. It exhibits cytotoxic effects on several human tumor cell lines, suggesting its potential as a therapeutic agent in oncology.

Table 2: Summary of Anticancer Studies Involving this compound

| Study Reference | Cell Line Tested | Key Findings |

|---|---|---|

| HeLa | Induces apoptosis via caspase activation | |

| HepG2 | Causes DNA damage and cell cycle arrest | |

| Various Tumor Lines | Exhibits significant cytotoxicity |

Other Biological Activities

In addition to its anticancer properties, this compound has been reported to possess other biological activities:

- Anti-inflammatory Effects: this compound has shown potential in reducing inflammation markers in vitro .

- Antimicrobial Activity: Preliminary studies suggest that it may exhibit antimicrobial properties against certain pathogens .

Case Study 1: Cytotoxicity in Breast Cancer Cells

A study investigated the effects of this compound on MDA-MB-231 breast cancer cells. The results indicated that this compound treatment led to significant apoptosis and reduced cell viability compared to untreated controls. The study concluded that this compound could be a promising candidate for breast cancer therapy due to its selective cytotoxic effects on malignant cells while sparing normal cells .

Case Study 2: Synergistic Effects with Other Compounds

Another study explored the synergistic effects of this compound combined with traditional chemotherapeutic agents. The combination therapy showed enhanced cytotoxicity against resistant cancer cell lines, suggesting that this compound may enhance the efficacy of existing treatments .

Vergleich Mit ähnlichen Verbindungen

- Goniotriol

- Goniodiol-7-monoacetate

- This compound-8-monoacetate

- This compound diacetate

- Altholactone

- Isoaltholactone

Comparison: this compound is unique among these compounds due to its specific hydroxylation pattern at positions 7 and 8, which significantly enhances its cytotoxic activity. While other similar compounds also exhibit biological activity, this compound’s specific structural features confer distinct advantages in terms of potency and selectivity against cancer cells .

Biologische Aktivität

Goniodiol, a natural product derived from the plant genus Goniothalamus, has garnered attention for its diverse biological activities, particularly in the realms of anticancer and antimicrobial properties. This article synthesizes current research findings, including case studies and data tables, to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Synthesis

This compound is classified as a styryllactone, characterized by its unique chemical structure that contributes to its bioactivity. The total synthesis of this compound has been achieved through various methods, including enantioselective synthesis starting from glycidol, which facilitates the creation of this bioactive compound in high yields .

Research has demonstrated that this compound exhibits significant anticancer activity across multiple cancer cell lines. A study synthesized novel derivatives of this compound diacetate, which showed selective cytotoxicity against various cancer types, including:

- Breast Cancer (MDA-MB-231)

- Ovarian Cancer (SKOV3)

- Prostate Cancer (PC-3)

- Colon Cancer (HCT-15)

The effective concentration (EC50) for these derivatives was found to be less than 10 μM, indicating potent activity . The mechanisms underlying this activity include induction of apoptosis and cell cycle arrest at the S phase, as evidenced by Annexin V/PI assays and cell cycle analyses .

Case Studies

In clinical settings, case studies have illustrated the potential of this compound in cancer therapy. For instance, a patient with advanced breast cancer exhibited a favorable response to a treatment regimen incorporating this compound derivatives, highlighting its role in enhancing therapeutic outcomes .

Antimicrobial Activity

This compound also demonstrates notable antimicrobial properties. Research indicates that both (+)-Goniodiol and its stereoisomer 7-epi-(+)-Goniodiol have antibacterial activity against Yersinia intermedia, with a minimum inhibitory concentration (MIC) of 3.1 mM . This suggests potential applications in treating bacterial infections.

Summary of Biological Activities

The following table summarizes the key biological activities of this compound:

| Activity | Cell Line/Organism | EC50/MIC | Mechanism |

|---|---|---|---|

| Anticancer | MDA-MB-231 | < 10 μM | Apoptosis induction, cell cycle arrest |

| Anticancer | SKOV3 | < 10 μM | Apoptosis induction |

| Anticancer | PC-3 | < 10 μM | Apoptosis induction |

| Anticancer | HCT-15 | < 10 μM | Apoptosis induction |

| Antimicrobial | Yersinia intermedia | 3.1 mM | Bacterial growth inhibition |

Eigenschaften

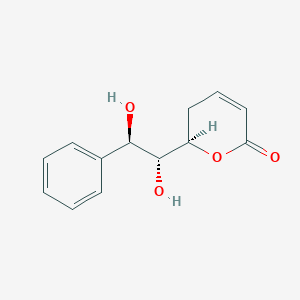

IUPAC Name |

(2R)-2-[(1R,2R)-1,2-dihydroxy-2-phenylethyl]-2,3-dihydropyran-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O4/c14-11-8-4-7-10(17-11)13(16)12(15)9-5-2-1-3-6-9/h1-6,8,10,12-13,15-16H,7H2/t10-,12-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTNQVKQMVIXUPZ-RTXFEEFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC(=O)OC1C(C(C2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=CC(=O)O[C@H]1[C@@H]([C@@H](C2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70242253 | |

| Record name | Goniodiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70242253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96422-52-5 | |

| Record name | Goniodiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96422-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Goniodiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096422525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Goniodiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70242253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.